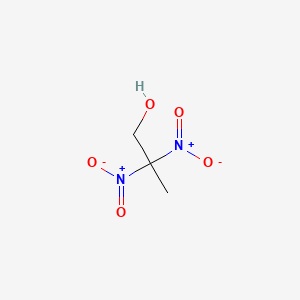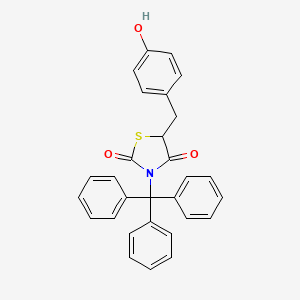![molecular formula C14H13NO4S B8780467 2-[4-(benzenesulfonamido)phenyl]acetic Acid](/img/structure/B8780467.png)
2-[4-(benzenesulfonamido)phenyl]acetic Acid
Overview
Description
2-[4-(benzenesulfonamido)phenyl]acetic Acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonamido)phenyl]acetic Acid typically involves the reaction of 4-aminobenzenesulfonamide with phenylacetic acid under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzenesulfonamide and phenylacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative coupling agents or catalysts may be explored to optimize the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonamido)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(benzenesulfonamido)phenyl]acetic Acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonamido)phenyl]acetic Acid involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. This inhibition leads to a decrease in pH regulation within the tumor microenvironment, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino-acetic acid: Another benzenesulfonamide derivative with similar structural features.
2-{4-[3-(trifluoromethyl)benzenesulfonamido]phenyl}acetic acid: A compound with a trifluoromethyl group that exhibits different chemical properties.
Uniqueness
2-[4-(benzenesulfonamido)phenyl]acetic Acid is unique due to its specific combination of a benzenesulfonamide group and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13NO4S |
|---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-[4-(benzenesulfonamido)phenyl]acetic acid |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-11-6-8-12(9-7-11)15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |
InChI Key |
JQEHNLDJCJHUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Toluene-4-sulfonyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8780389.png)
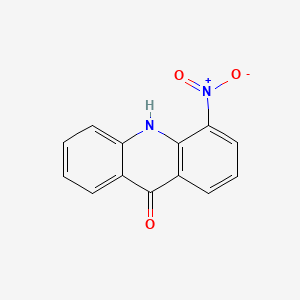
![1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B8780399.png)
![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8780404.png)
![rel-tert-Butyl (3aR,6aS)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8780412.png)
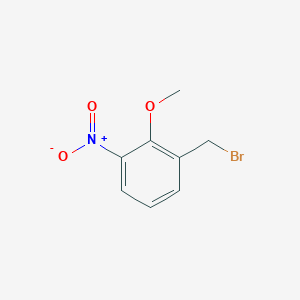
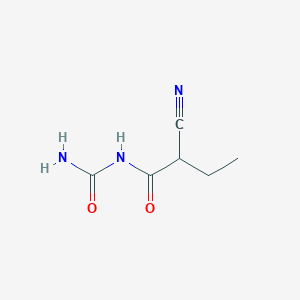
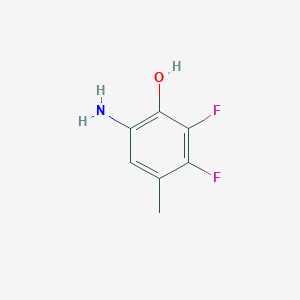
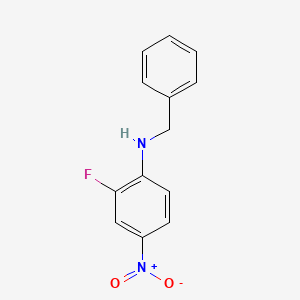
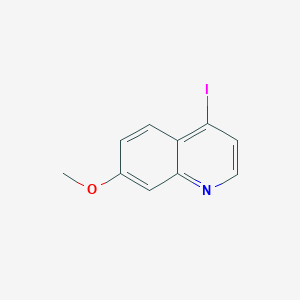

![N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide](/img/structure/B8780473.png)
